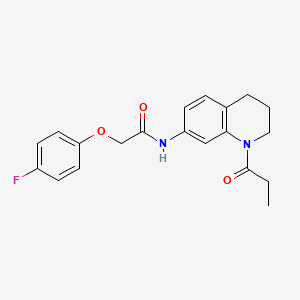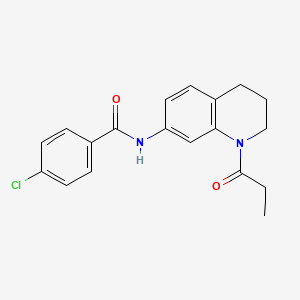
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-(trifluoromethyl)benzamide, more commonly referred to as N-PTQ, is a novel small molecule that has been used in a variety of scientific research applications. N-PTQ has been synthesized in a variety of ways and has been found to have a number of biochemical and physiological effects. In addition, N-PTQ has been found to have advantages and limitations for use in laboratory experiments.
Aplicaciones Científicas De Investigación
N-PTQ has been used in a variety of scientific research applications, including drug discovery, protein engineering, and enzyme inhibition. N-PTQ has been used to identify novel drug candidates by screening for compounds that interact with target proteins. N-PTQ has also been used in protein engineering to modify the structure and function of proteins. Finally, N-PTQ has been used to inhibit the activity of enzymes, which can be used to study the role of enzymes in biological processes.
Mecanismo De Acción
The mechanism of action of N-PTQ is not fully understood. However, it is believed that N-PTQ binds to target proteins and modifies their structure and function. N-PTQ is also believed to inhibit the activity of enzymes by binding to their active sites and preventing the binding of substrates.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-PTQ are not yet fully understood. However, it is believed that N-PTQ can modulate the activity of enzymes and proteins, which could have a variety of effects on biochemical and physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-PTQ in laboratory experiments include its low cost, its availability, and its ease of synthesis. The limitations of using N-PTQ in laboratory experiments include its relatively short shelf life and its low solubility in aqueous solutions.
Direcciones Futuras
The future directions of N-PTQ research include further exploration of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery, protein engineering, and enzyme inhibition. Additionally, further research could be done to improve the synthesis method of N-PTQ, as well as to improve its shelf life and solubility. Finally, further research could be done to explore the potential of N-PTQ as a therapeutic agent.
Métodos De Síntesis
N-PTQ has been synthesized using a number of different methods, including a one-pot synthesis, a three-step synthesis, and a five-step synthesis. The one-pot synthesis involves the reaction of 1-bromo-1-propanoyl-4-(trifluoromethyl)benzamide with 1,2,3,4-tetrahydroquinoline in the presence of a base. The three-step synthesis involves the reaction of 1-bromo-1-propanoyl-4-(trifluoromethyl)benzamide with 1,2,3,4-tetrahydroquinoline in the presence of a base, followed by the addition of a catalytic amount of palladium acetate, and finally the addition of a reducing agent. The five-step synthesis involves the reaction of 1-bromo-1-propanoyl-4-(trifluoromethyl)benzamide with 1,2,3,4-tetrahydroquinoline in the presence of a base, followed by the addition of a catalytic amount of palladium acetate, the addition of a reducing agent, and finally the addition of a protecting group.
Propiedades
IUPAC Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2/c1-2-18(26)25-11-3-4-13-7-10-16(12-17(13)25)24-19(27)14-5-8-15(9-6-14)20(21,22)23/h5-10,12H,2-4,11H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUYUAVRLQBGAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6570009.png)
![N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6570014.png)











